Boc-2-Propargyl-L-glycinol
Overview
Description
Boc-2-Propargyl-L-glycinol is a chemical compound with the molecular formula C10H17NO3. It is a derivative of L-glycinol with a propargyl group and a Boc (tert-butoxycarbonyl) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its functional groups and reactivity.
Biochemical Analysis
Biochemical Properties
Boc-2-Propargyl-L-glycinol plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of protein structures and functions. The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in organic synthesis and biochemistry
Cellular Effects
This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, although detailed studies on its specific effects on different cell types are limited . It is hypothesized that this compound may affect cell signaling pathways by modulating the activity of certain enzymes and proteins, thereby influencing gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to act as a Lewis acid, donating an electron pair to form covalent bonds with nucleophiles This property allows the compound to interact with various biomolecules, potentially inhibiting or activating enzymes and altering gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability in different conditions, including temperature and pH, can influence its long-term effects on cellular function . Studies on the temporal effects of this compound in in vitro and in vivo settings are limited, but it is essential to consider these factors when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes . It is crucial to determine the optimal dosage for specific applications to avoid potential toxicity and ensure the desired biochemical effects. Studies on the dosage effects of this compound in animal models are necessary to establish safe and effective usage guidelines.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions . The compound’s role in metabolic flux and its effects on metabolite levels are areas of interest for researchers studying its potential applications in biochemistry and medicine. Understanding the metabolic pathways of this compound can provide insights into its mechanisms of action and potential therapeutic uses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments, impacting its biochemical activity and function. Detailed studies on the transport and distribution of this compound are necessary to understand its behavior in biological systems fully.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles The compound’s activity and function can be influenced by its localization within the cell, affecting its interactions with other biomolecules and its overall biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-Propargyl-L-glycinol typically involves the following steps:
Starting Material: The synthesis begins with L-glycinol as the starting material.
Propargylation: The hydroxyl group of L-glycinol is reacted with propargyl bromide or propargyl chloride in the presence of a base such as triethylamine to introduce the propargyl group.
Boc Protection: The amino group of the resulting propargyl-L-glycinol is then protected using Boc-anhydride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Boc-2-Propargyl-L-glycinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions at the propargyl group can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and other oxidized derivatives, which have applications in organic synthesis.
Reduction Products: Amines, which can be further used in the synthesis of other bioactive compounds.
Substitution Products: Derivatives with different functional groups, which can be used in various chemical and pharmaceutical applications.
Scientific Research Applications
Boc-2-Propargyl-L-glycinol has several scientific research applications across different fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biological systems and pathways due to its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infections.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Boc-2-Propargyl-L-glycinol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Boc-L-Propargylglycine: A structurally related compound with similar biological activities.
Propargylglycine: The parent compound from which Boc-protected derivatives are derived.
L-Glycinol: Another related compound without the propargyl group.
Uniqueness: Boc-2-Propargyl-L-glycinol is unique due to its Boc-protected amino group, which provides stability and reactivity in various chemical reactions. Its specific structural features also make it suitable for certain applications that other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHAWCRGUQTPAH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650659 | |
Record name | tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763122-73-2 | |
Record name | tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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